10-[2-(2-Methoxyethoxy)ethyl]-10H-phenothiazine
Overview
Description
10-[2-(2-Methoxyethoxy)ethyl]-10H-phenothiazine, also known as 10-[2-(2-methoxyethoxy)ethyl]-10H-phenothiazine, is an organic compound that belongs to the phenothiazines family. It is a heterocyclic aromatic compound containing a sulfur and nitrogen atoms in its structure. 10-[2-(2-Methoxyethoxy)ethyl]-10H-phenothiazine has been used in a variety of scientific research applications, including organic synthesis, drug design, and biochemistry.
Scientific Research Applications
1. Applications in Energy Storage
10-[2-(2-Methoxyethoxy)ethyl]-10H-phenothiazine, a phenothiazine derivative, has been explored for its potential in energy storage applications. In a study, new phenothiazine derivatives, including ones related to the specified compound, showed promising results as two-electron donors miscible with nonaqueous electrolytes. This property is crucial for the development of high-concentration redox electrolytes in nonaqueous redox flow batteries (Attanayake et al., 2019).
2. Anticancer Properties
Research on phenothiazine derivatives, closely related to 10-[2-(2-Methoxyethoxy)ethyl]-10H-phenothiazine, has shown significant activity against breast cancer cell lines. The study synthesized and evaluated various phenothiazine derivatives for their anticancer effects, demonstrating the potential of these compounds in cancer treatment (Ahmed et al., 2018).
3. Potential in Antimicrobial and Antioxidant Applications
A series of novel urea derivatives of 10H-phenothiazine, including compounds structurally related to 10-[2-(2-Methoxyethoxy)ethyl]-10H-phenothiazine, were synthesized and evaluated for their antimicrobial, antitubercular, antioxidant, and anticancer activities. These compounds showed moderate to significant antibacterial and antifungal activity, indicating their potential in antimicrobial applications (Rajasekaran & Devi, 2012).
4. Applications in Material Science and Biochemistry
Phenothiazine derivatives, including the subject compound, have gained popularity in material science and biochemistry. They are known for their electron donor properties with a low oxidation potential, making them suitable for various applications, including as markers for proteins and DNA. This versatility highlights the wide range of applications of these compounds in different scientific fields (Narule et al., 2015).
5. Application in Detecting Heavy Metal Ions
Phenothiazine-based chemosensors, structurally related to the specified compound, have been developed for the detection of heavy metal ions, such as mercury. These sensors demonstrate high selectivity and sensitivity, proving useful in environmental monitoring and analysis (Govindasamy et al., 2021).
properties
IUPAC Name |
10-[2-(2-methoxyethoxy)ethyl]phenothiazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c1-19-12-13-20-11-10-18-14-6-2-4-8-16(14)21-17-9-5-3-7-15(17)18/h2-9H,10-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWOTZCDVQAKOAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCN1C2=CC=CC=C2SC3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
10-[2-(2-Methoxyethoxy)ethyl]-10H-phenothiazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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